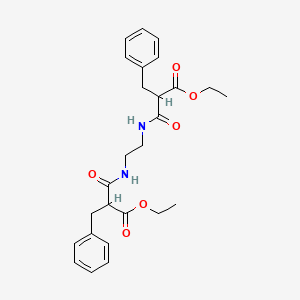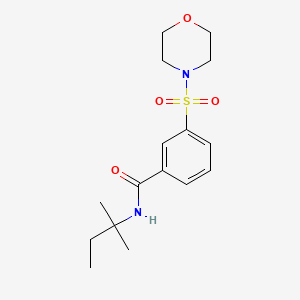
N-(3-fluorophenyl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-methylpentanamide, commonly known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine class of drugs. FMA is a potent stimulant that is structurally similar to methamphetamine. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-(3-fluorophenyl)-2-methylpentanamide works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for feelings of pleasure, motivation, and arousal. N-(3-fluorophenyl)-2-methylpentanamide also blocks the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged stimulation of the postsynaptic neuron.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methylpentanamide has been found to have similar effects to other amphetamines, such as increasing heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. N-(3-fluorophenyl)-2-methylpentanamide has also been found to have neurotoxic effects on the brain, particularly in the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-2-methylpentanamide has several advantages for use in scientific research, such as its potency and structural similarity to methamphetamine. However, its neurotoxic effects and potential for abuse limit its use in certain experiments. It is also important to note that N-(3-fluorophenyl)-2-methylpentanamide is a controlled substance and must be handled with care.
Zukünftige Richtungen
There are several future directions for the use of N-(3-fluorophenyl)-2-methylpentanamide in scientific research. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders. N-(3-fluorophenyl)-2-methylpentanamide may also be useful in studying the effects of amphetamines on the immune system and inflammation. Additionally, further research is needed to better understand the neurotoxic effects of N-(3-fluorophenyl)-2-methylpentanamide and how they relate to addiction and other neurological disorders.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-methylpentanamide is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have similar effects to methamphetamine and is a potent stimulant. However, its neurotoxic effects and potential for abuse limit its use in certain experiments. Further research is needed to better understand the effects of N-(3-fluorophenyl)-2-methylpentanamide on the brain and its potential therapeutic uses.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2-methylpentanamide involves the reaction of 3-fluoroamphetamine with 2-methylpentanone in the presence of a reducing agent such as lithium aluminum hydride. The product is then purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-methylpentanamide has been used in scientific research as a tool to study the effects of amphetamines on the central nervous system. It has been found to have similar effects to methamphetamine, such as increasing dopamine and norepinephrine release. N-(3-fluorophenyl)-2-methylpentanamide has also been used to study the effects of amphetamines on the brain's reward system and how it relates to addiction.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOUKVVLCRJPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-methylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)

![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)
